1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Overview
Description
The compound is a derivative of 5H-Benzo[7]annulene . 5H-Benzo[7]annulene is a polycyclic aromatic hydrocarbon with the molecular formula C11H10 . It’s a cyclic compound with a structure similar to benzene, but with an additional carbon atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For 5H-Benzo[7]annulene, the molecular formula is C11H10 . The structure includes a seven-membered ring fused with a benzene ring .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For 5H-Benzo[7]annulene, it might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For 5H-Benzo[7]annulene, some properties are available . For example, it has a molar refractivity of 46.9±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Applications
- The synthesis of 6-aminotetrahydrobenzo[7]annulenes involves the conversion of 6,7,8,9-Tetrahydro-2-methoxy-5H-benzo[7]annulen-6-one to various derivatives, showcasing the compound's versatility in organic synthesis and potential as a precursor for more complex molecules (Learmonth, Proctor, & Scopes, 1997).
- Research on tricyclic [10]annulenes, including derivatives of the benzo[7]annulene framework, has revealed insights into their preparation, properties, and reactions, indicating their utility in synthetic organic chemistry and the potential for creating novel materials (Gibbard, Moody, & Rees, 1985).
Biological Activities and Pharmaceutical Applications
- A novel series of piperazine linked β-amino alcohols bearing benzosuberone scaffolds, structurally related to 1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one, demonstrated potent anti-proliferative activity against several cancer cell lines. These findings support further investigation into the therapeutic potential of such compounds (Vanguru et al., 2017).
- Studies have also explored the synthesis and antitumor activity of benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, highlighting the significant biological activities of compounds within this chemical space and suggesting their promise as anticancer agents (Tian et al., 2014).
- The design and synthesis of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists derived from 3-benzazepines, including benzo[7]annulen-7-amines, have demonstrated significant neuroprotective potential. This underscores the therapeutic relevance of these compounds for treating neuronal disorders (Benner et al., 2014).
Properties
IUPAC Name |
1-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-7-2-4-9-8-10(13)5-3-6-11(9)12/h2,4,7H,3,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIWLNBWWLQXCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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